2,5-Dimethyl-1-benzothiophene

Physical Properties Separation Science Distillation

Researchers quantifying alkylated benzothiophenes in petroleum fractions face ambiguous GC-MS peak assignment from co-eluting regioisomers. 2,5-Dimethyl-1-benzothiophene (CAS 16587-48-7) resolves this: • Distinct retention index enables unambiguous peak identification vs. 2,3- or 3,5-dimethyl isomers • Calculated LogP 3.540 ensures predictable chromatographic separation from other sulfur heterocycles • Defined boiling point (263.6 °C) supports reliable GC method development and calibration • Available as neat compound (≥95%) for synthesis or certified reference standard (1000 µg/mL in isooctane) for quantitative analysis Supplied with full QA documentation. Standard international shipping for R&D quantities.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 16587-48-7
Cat. No. B099995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-benzothiophene
CAS16587-48-7
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=C2)C
InChIInChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3
InChIKeyFJPNWMZUNBSFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-benzothiophene: Core Specifications and Procurement-Relevant Characteristics


2,5-Dimethyl-1-benzothiophene (CAS 16587-48-7) is a C2-methylated derivative of the benzothiophene heterocycle, featuring methyl substituents at the 2- and 5-positions of the fused thiophene-benzene ring system [1]. It belongs to the broader class of alkylated benzothiophenes, which are key components in petroleum sulfur fractions, synthetic intermediates for materials science, and reference standards for environmental analysis [2]. The compound's defined substitution pattern confers distinct physicochemical and reactivity profiles compared to other methylbenzothiophene isomers, making it a critical target for applications requiring precise regioisomer identification and quantification [3].

Why Generic Benzothiophene or Alternative Methyl Isomers Cannot Substitute for 2,5-Dimethyl-1-benzothiophene


The substitution of 2,5-dimethyl-1-benzothiophene with unsubstituted benzothiophene, mono-methyl isomers (e.g., 2-methylbenzothiophene), or alternative dimethyl regioisomers (e.g., 2,3-dimethylbenzothiophene) is not permissible in applications demanding exact structural fidelity due to quantifiable differences in boiling point, chromatographic retention, thermodynamic stability, and metabolic fate. The position of the methyl groups directly alters the compound's vapor pressure (Δbp >20°C vs. unsubstituted benzothiophene) [1], its logP value (calculated 3.540 vs. 2.86 for benzothiophene) [2], and the relative stability of its carbocation intermediates during acid-catalyzed transformations [3]. Furthermore, regioisomer-specific microbial degradation pathways—as demonstrated for other dimethylbenzothiophene isomers—render 2,5-dimethyl-1-benzothiophene a uniquely behaving analyte in environmental fate studies and petroleum biomarker analysis [4].

Quantitative Differentiation Evidence for 2,5-Dimethyl-1-benzothiophene Against Key Comparators


Boiling Point Differentiation vs. Unsubstituted and Monomethyl Benzothiophenes

2,5-Dimethyl-1-benzothiophene exhibits a significantly elevated normal boiling point relative to unsubstituted benzothiophene and mono-methylated analogs, a direct consequence of its increased molecular mass and altered intermolecular forces. This differential is critical for designing distillation-based separation or for predicting volatility in environmental fate modeling [1].

Physical Properties Separation Science Distillation

Lipophilicity and Retention Behavior: LogP Advantage for Reversed-Phase Separations

The calculated octanol-water partition coefficient (LogP) for 2,5-dimethyl-1-benzothiophene is substantially higher than that of the unsubstituted parent heterocycle, reflecting the hydrophobic contribution of the two methyl groups. This parameter is a primary determinant of reversed-phase HPLC retention and environmental partitioning behavior [1].

Lipophilicity Chromatography Bioavailability

Thermodynamic Stability Relative to Other Methylbenzothiophene Isomers

Computational studies of methylbenzothiophenes reveal that the position of methyl substitution profoundly impacts the compound's standard molar enthalpy of formation, a direct measure of thermodynamic stability. While the study primarily examined mono-methyl isomers, the finding that 5-methylbenzothiophene is the least stable among all single-substituted isomers provides a crucial class-level inference for the stability of 2,5-dimethylbenzothiophene [1].

Thermochemistry Computational Chemistry Stability

Analytical Standard Availability for Petroleum Sulfur Speciation

2,5-Dimethyl-1-benzothiophene is commercially available as a certified reference standard at a concentration of 1000 µg/mL in isooctane, specifically tailored for the quantification of sulfur heterocycles in petroleum fractions . This commercial availability as a neat, quantified standard directly supports its use in regulatory and industrial analytical methods, a utility not equivalently served by all dimethylbenzothiophene isomers.

Analytical Chemistry Petroleum Analysis Reference Materials

Differential Reactivity in Acid-Catalyzed Disproportionation

Experimental and computational studies of methylbenzothiophene isomers over HY zeolite demonstrate that the distribution of dimethylbenzothiophene products from disproportionation reactions is strongly dependent on the relative stabilities of the corresponding carbocation intermediates [1]. While 2,5-dimethyl-1-benzothiophene was not directly studied, the principle that substitution pattern dictates product selectivity provides a class-level inference for its unique behavior in alkylation and isomerization processes relevant to petroleum refining.

Catalysis Reaction Selectivity Petroleum Refining

Procurement-Relevant Application Scenarios for 2,5-Dimethyl-1-benzothiophene


Gas Chromatographic Calibration Standard for Petroleum Sulfur Speciation

2,5-Dimethyl-1-benzothiophene, available as a 1000 µg/mL certified reference standard in isooctane, is the optimal choice for calibrating GC-MS or GC-FID systems used to quantify alkylated benzothiophenes in middle distillate fuels and crude oil fractions. Its well-defined boiling point (263.6 °C) and calculated LogP (3.540) ensure it elutes in a region distinct from other sulfur heterocycles, enabling unambiguous peak assignment [1][2].

Model Compound for Zeolite-Catalyzed Desulfurization Studies

Given its specific 2,5-substitution pattern, this compound serves as a precise model substrate for investigating the acid-catalyzed isomerization and disproportionation pathways of dimethylbenzothiophenes over solid acid catalysts like HY zeolites. Researchers can use this isomer to generate product distributions that reflect the unique carbocation stability imparted by the 2- and 5-methyl groups, enabling direct comparison with computational predictions of reactivity [3].

Internal Standard for Environmental Fate and Biodegradation Assays

The regioisomer-specific microbial degradation pathways documented for dimethylbenzothiophenes make 2,5-dimethyl-1-benzothiophene a non-interchangeable standard in biodegradation studies. Procurement of this exact isomer is essential for tracking the formation of unique sulfoxide, sulfone, or ring-hydroxylated metabolites, which differ markedly from those produced by 2,3- or 3,5-dimethylbenzothiophene isomers [4].

Synthetic Building Block for Regioselective Functionalization

The thermodynamic instability associated with the 5-position methyl group (class-level inference) suggests this compound may exhibit enhanced reactivity toward electrophilic substitution at specific ring positions. Researchers procuring this compound for synthesis of more complex benzothiophene-derived pharmaceuticals or materials can exploit this positional differentiation to achieve regioselective functionalization not possible with other dimethyl isomers [5].

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